
Epiblastin A
Übersicht
Beschreibung
Epiblastin A (C₁₂H₁₀ClN₇; molecular weight: 287.71) is a small-molecule ATP-competitive inhibitor of casein kinase 1 (CK1) isoforms, with IC₅₀ values of 0.8 µM (CK1δ), 3.7 µM (CK1ε), and 8.9 µM (CK1α) . It was first identified for its ability to reprogram late-stage epiblast stem cells (EpiSCs) into germline-competent embryonic stem cells (ESCs) by inhibiting CK1-mediated phosphorylation of pluripotency factors like NANOG . Its solubility in DMSO (up to 5.75 mg/mL) and stability at +4°C make it suitable for in vitro and in vivo studies .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Epiblastin A kann durch einen strukturbasierten Ansatz zur Entwicklung von Verbindungen synthetisiert werden. Ein Syntheseweg beinhaltet die Reaktion von (3-Chlorphenyl)acetonitril mit Cäsiumcarbonat in Tetrahydrofuran bei 65 °C für 3 Stunden . Dieses Verfahren ermöglicht den Austausch von Alkoxygruppen an Position C4 der Verbindung .
Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren für this compound nicht weit verbreitet sind, umfasst die Synthese typischerweise Standardtechniken und Reagenzien der organischen Chemie. Die Skalierbarkeit der Synthese hängt von der Optimierung der Reaktionsbedingungen und der Sicherstellung der Reinheit des Endprodukts ab.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Epiblastin A unterliegt hauptsächlich Hemmungsreaktionen, die speziell auf Caseinkinase 1 abzielen. Es wirkt als ATP-kompetitiver Inhibitor, bindet an die Kinase und verhindert deren Aktivität .
Häufige Reagenzien und Bedingungen:
Reagenzien: (3-Chlorphenyl)acetonitril, Cäsiumcarbonat, Tetrahydrofuran.
Bedingungen: 65 °C für 3 Stunden.
Hauptprodukte: Das Hauptprodukt der Synthese ist this compound selbst, das weiter modifiziert werden kann, um Derivate mit verschiedenen Substituenten an bestimmten Positionen zu erzeugen .
Wissenschaftliche Forschungsanwendungen
Induction of Pluripotency in Stem Cells
Epiblastin A has been identified as a potent reprogramming agent for epiblast stem cells (EpiSCs), converting them into cells resembling embryonic stem cells (ESCs). This process is crucial for regenerative medicine and developmental biology.
- Mechanism of Action : this compound functions primarily by inhibiting casein kinase 1 (CK1) isoenzymes, which are pivotal in various cellular signaling pathways. The compound promotes the transition of EpiSCs to cESCs by modulating the expression of key pluripotency factors such as Oct4, Nanog, and Sox2, thereby enhancing self-renewal capabilities and pluripotency maintenance .
- Research Findings : A study demonstrated that this compound effectively engages CK1 isoenzymes, leading to a marked increase in the efficiency of reprogramming EpiSCs to cESCs. This discovery highlights the compound's potential for therapeutic applications in generating patient-specific pluripotent stem cells for tissue engineering and regenerative therapies .
Therapeutic Potential in Colorectal Cancer
This compound has emerged as a promising candidate in cancer therapeutics, particularly for colorectal cancer (CRC), which is one of the leading causes of cancer-related deaths globally.
- Inhibition of Cancer Cell Proliferation : Research indicates that this compound acts as an ATP-competitive inhibitor of CK1α, significantly reducing the viability and proliferation of CRC cell lines such as HCT116, HT29, and DLD1. The compound exhibits a dose-dependent effect, with IC50 values ranging from 3.2 to 6.8 µM across different cell lines .
- Clinical Relevance : In patient-derived xenograft models, this compound demonstrated comparable efficacy to established treatments like Cetuximab, suppressing tumor growth while exhibiting minimal toxicity to normal colonic mucosa . This positions this compound as a potential adjunct therapy in CRC treatment regimens.
Comparative Data Table
The following table summarizes key findings related to the applications of this compound:
Case Studies and Research Insights
- Case Study 1 : In a study focusing on CRC, this compound was administered to various CRC cell lines. Results showed a significant reduction in cell viability correlated with CK1α expression levels. The compound's ability to selectively target cancerous cells while sparing normal cells underscores its therapeutic potential .
- Case Study 2 : Another investigation highlighted the structural parameters that dictate the effectiveness of this compound in promoting pluripotency. By delineating the structure-activity relationship, researchers were able to optimize the compound's efficacy, paving the way for future drug development aimed at regenerative medicine .
Wirkmechanismus
Epiblastin A exerts its effects by inhibiting casein kinase 1, a key regulator in various cellular processes. It binds to the ATP-binding site of the kinase, preventing its activity and leading to the reprogramming of epiblast stem cells into embryonic stem cells . This inhibition disrupts the kinase’s role in maintaining the differentiated state of the cells, allowing them to revert to a pluripotent state .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Similarities
Epiblastin A belongs to the aminopteridine derivative class. Its analogs and functionally related compounds include:
Mechanistic Differences
- This compound vs. D4476 : Both inhibit CK1, but D4476 is a pan-CK1 inhibitor with broader isoform activity, while this compound shows isoform selectivity (CK1δ > CK1α/ε) . D4476 suppresses FOXO1a nuclear exclusion, whereas this compound directly enhances pluripotency factor stability .
- This compound vs. Emodin-d4 : Emodin-d4 targets CK2, a kinase family distinct from CK1, and exhibits anti-inflammatory and anticancer properties unrelated to stem cell reprogramming .
- This compound vs. Lenalidomide : Lenalidomide is a proteolysis-targeting chimera (PROTAC) that degrades CK1α via the ubiquitin-proteasome system, whereas this compound reversibly inhibits CK1 activity without degrading the protein .
Efficacy and Selectivity
- Stem Cell Applications : this compound promotes ESC self-renewal at 2 µM, outperforming sodium channel inhibitors like trimethylamine in reprogramming efficiency .
- Cancer Therapy : In CRC PDX models, this compound (5 mg/kg) reduces tumor volume comparably to cetuximab (5 mg/kg) but with fewer off-target effects . D4476 lacks documented anticancer efficacy.
- ACE2 Modulation : Both this compound and Lenalidomide reduce ACE2 protein levels, but Lenalidomide’s PROTAC mechanism causes a biphasic response, complicating dose optimization .
Pharmacological Profiles
Research Findings and Clinical Relevance
- Stem Cell Reprogramming: this compound’s inhibition of CK1δ/ε stabilizes NANOG, enabling EpiSC-to-ESC conversion with 70% efficiency .
- Anticancer Activity : In HT29 and DLD1 CRC cells, this compound reduces Ki-67 expression (proliferation marker) and synergizes with chemotherapy .
- ACE2 Regulation : this compound lowers ACE2 levels in renal and lung cells, suggesting utility in COVID-19 adjunct therapy .
Biologische Aktivität
Epiblastin A is a small molecule that has garnered attention for its role in the reprogramming of epiblast stem cells (EpiSCs) into embryonic stem cells (ESCs). This compound functions primarily through the inhibition of casein kinase 1 alpha (CK1α), a key enzyme involved in various signaling pathways that regulate cell pluripotency and differentiation. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on gene expression, and implications for stem cell research.
This compound's primary mechanism involves the inhibition of CK1α , which leads to significant changes in cellular signaling pathways:
- WNT Signaling Activation : Inhibition of CK1α promotes the activation of WNT signaling pathways, crucial for maintaining pluripotency in stem cells.
- TGFβ/SMAD2 Signaling Inhibition : Concurrently, this compound inhibits TGFβ/SMAD2 signaling, which is typically associated with differentiation processes.
These dual actions facilitate the conversion of EpiSCs to ESCs by stabilizing the pluripotency network within the cells .
Table 1: Key Findings on this compound's Biological Activity
Case Studies
Several studies have investigated the effects of this compound on EpiSCs:
- Reprogramming Efficiency : Ursu et al. demonstrated that this compound significantly enhances the reprogramming efficiency of EpiSCs into ESC-like cells, as evidenced by increased Oct4-GFP expression and morphological similarities to ESCs .
- Gene Expression Dynamics : In a longitudinal study, it was found that treatment with this compound led to upregulation of key pluripotency genes over time, with notable peaks observed at day 8 post-treatment . This suggests a progressive stabilization of pluripotency markers in response to CK1 inhibition.
- Chimera Formation Capability : Cells converted using this compound regained their ability to contribute to chimera development when injected into blastocysts, indicating their functional equivalence to ESCs .
Q & A
Basic Research Questions
Q. What experimental models are most suitable for investigating Epiblastin A's role in early embryonic development?
- Methodological Answer : Selection depends on research objectives:
- In vitro models : Mouse embryonic stem cells (mESCs) or human induced pluripotent stem cells (hiPSCs) for pluripotency assays. Validate using alkaline phosphatase staining and OCT4 immunofluorescence .
- In vivo models : Avian or murine embryos for lineage tracing. Ensure ethical compliance and use stage-specific controls (e.g., E6.5–E8.5 in mice) .
Table 1: Model selection criteria
Model Type | Advantages | Limitations | Key Validation Metrics |
---|---|---|---|
mESCs | High scalability | Limited tissue complexity | Pluripotency markers (NANOG, SOX2) |
Murine embryos | Physiological relevance | Ethical constraints | Lineage-specific markers (BRACHYURY, SOX17) |
Q. How should researchers design dose-response studies for this compound to determine its optimal concentration?
- Methodological Answer :
- Use a logarithmic concentration range (e.g., 0.1–100 µM) with triplicate replicates.
- Assess outcomes at 24h, 48h, and 72h using viability assays (CCK-8) and pluripotency markers .
- Apply the Hill equation for EC50 calculation and ANOVA for inter-group variability .
Q. What molecular techniques are critical for validating this compound's interaction with signaling pathways (e.g., Wnt/β-catenin)?
- Methodological Answer :
- Western blotting : Quantify β-catenin nuclear translocation. Use GAPDH as a loading control.
- qPCR : Measure AXIN2 and LEF1 expression (Wnt targets). Normalize to housekeeping genes (e.g., ACTB) .
- Co-immunoprecipitation : Confirm direct binding to pathway components (e.g., GSK3β). Include negative controls (untreated lysates) .
Advanced Research Questions
Q. How can researchers resolve contradictory findings regarding this compound's effects across different pluripotency assays?
- Methodological Answer :
- Conduct meta-analysis of published datasets (e.g., GEO, ArrayExpress) to identify confounding variables (e.g., cell culture media, passage number) .
- Use multivariate regression to isolate assay-specific variables (e.g., 2i vs. serum-containing media) .
Table 2: Common discrepancies and solutions
Discrepancy Source | Resolution Strategy |
---|---|
Batch effects | Harmonize protocols using MIAME standards |
Temporal variability | Synchronize treatment windows |
Q. What methodologies enable the integration of multi-omics data to map this compound's mechanism of action?
- Methodological Answer :
- Transcriptomics : RNA-seq paired with DESeq2 for differential expression. Cross-validate with single-cell RNA-seq (10x Genomics) .
- Proteomics : TMT labeling and LC-MS/MS for phosphorylation dynamics. Use STRING-DB for pathway enrichment .
- Epigenomics : ATAC-seq to assess chromatin accessibility. Integrate with ChIP-seq (H3K27ac) using CistromeDB .
Q. How should longitudinal studies be structured to assess this compound's impact on epigenetic reprogramming?
- Methodological Answer :
- Sampling design : Collect cells at 0h, 24h, 72h, and 7d post-treatment. Include untreated and vehicle controls.
- Methylation analysis : Perform whole-genome bisulfite sequencing (WGBS). Use MethylKit for DMR identification .
- Statistical rigor : Apply mixed-effects models to account for intra-sample variability. Adjust for multiple testing (Benjamini-Hochberg) .
Q. Methodological Frameworks
- P-E/I-C-O Framework : Define Population (e.g., mESCs), Exposure (this compound), Comparison (vehicle control), and Outcome (pluripotency markers) to structure hypotheses .
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, prioritize mechanistic studies over descriptive assays .
Eigenschaften
IUPAC Name |
6-(3-chlorophenyl)pteridine-2,4,7-triamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN7/c13-6-3-1-2-5(4-6)7-9(14)18-11-8(17-7)10(15)19-12(16)20-11/h1-4H,(H6,14,15,16,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNKKZSRANLVEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(N=C(N=C3N=C2N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.